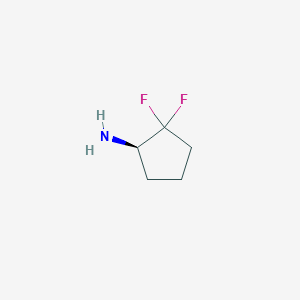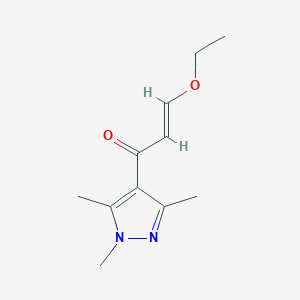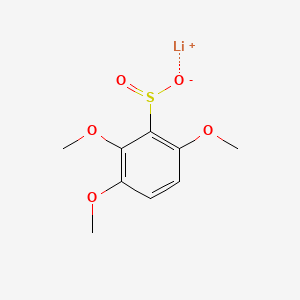![molecular formula C6H3BrClN3 B13493401 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridazine ring, and it is substituted with bromine and chlorine atoms. Nitrogen-containing heterocycles like this compound are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolopyrazine derivatives often includes cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
化学反応の分析
Types of Reactions
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
科学的研究の応用
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit protein kinases, such as MAP kinases, cyclin-dependent kinases, and glycogen synthase kinase-3 . These interactions can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, the compound may inhibit topoisomerase II, Jak3, FGFR, SYK, and RSK, and suppress the HIF-1 pathway .
類似化合物との比較
Similar Compounds
Similar compounds to 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
Uniqueness
This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable scaffold for drug discovery and development .
特性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC名 |
7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-2-9-4-1-5(8)10-11-6(3)4/h1-2,9H |
InChIキー |
UJXMRVXXDWXUIV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NN=C1Cl)C(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)

![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

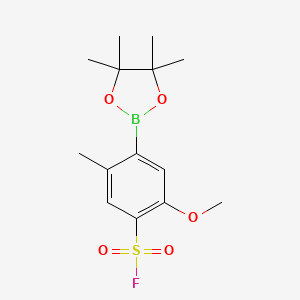
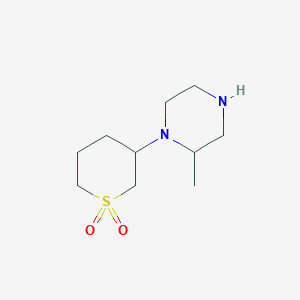
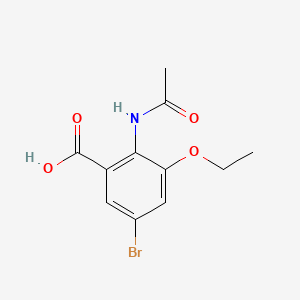
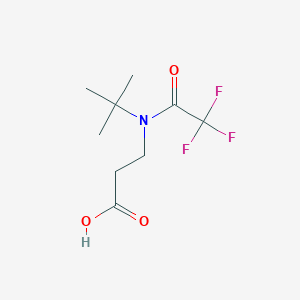
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
